![molecular formula C9H12FNO B3236418 1-Amino-3-(3-fluorophenyl)propan-2-ol CAS No. 1368911-11-8](/img/structure/B3236418.png)
1-Amino-3-(3-fluorophenyl)propan-2-ol
Overview
Description
1-Amino-3-(3-fluorophenyl)propan-2-ol is a chemical compound with the CAS Number: 1368911-11-8 . It has a molecular weight of 169.2 . It is a powder and is stored at a temperature of 4°C .
Molecular Structure Analysis
The molecular structure of 1-Amino-3-(3-fluorophenyl)propan-2-ol consists of 9 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
1-Amino-3-(3-fluorophenyl)propan-2-ol is a powder that is stored at a temperature of 4°C . It has a molecular weight of 169.2 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Amino-3-(3-fluorophenyl)propan-2-ol, focusing on six unique applications:
Pharmaceutical Development
1-Amino-3-(3-fluorophenyl)propan-2-ol is extensively studied for its potential in pharmaceutical development. Its structural properties make it a candidate for the synthesis of various therapeutic agents, particularly in the development of drugs targeting neurological disorders. Researchers are exploring its role in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression, anxiety, and schizophrenia .
Chiral Synthesis
This compound is valuable in chiral synthesis, which is crucial for producing enantiomerically pure substances. Enantiomers can have significantly different biological activities, and 1-Amino-3-(3-fluorophenyl)propan-2-ol serves as a chiral building block in the synthesis of such compounds. This application is particularly important in the pharmaceutical industry, where the efficacy and safety of drugs can depend on their chirality .
Chemical Research
In chemical research, 1-Amino-3-(3-fluorophenyl)propan-2-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile tool for researchers developing new synthetic pathways and studying reaction mechanisms .
Material Science
The compound’s properties are also being explored in material science. Researchers are investigating its potential use in the development of new materials with specific electronic or optical properties. This could lead to advancements in fields such as electronics, photonics, and nanotechnology .
Biochemical Studies
1-Amino-3-(3-fluorophenyl)propan-2-ol is used in biochemical studies to understand its interactions with biological molecules. These studies can provide insights into the compound’s potential effects on biological systems, which is essential for drug development and toxicology assessments .
Agricultural Chemistry
In agricultural chemistry, this compound is being studied for its potential use in the development of new agrochemicals. Its unique chemical properties may lead to the creation of more effective pesticides or herbicides, contributing to improved agricultural productivity and sustainability .
Safety and Hazards
The safety information for 1-Amino-3-(3-fluorophenyl)propan-2-ol indicates that it is dangerous . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Similar compounds often interact with various receptors or enzymes in the body, influencing their function .
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of its targets.
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests it could influence various biochemical pathways .
Pharmacokinetics
Its molecular weight (1692 g/mol) and physical form (solid or semi-solid or liquid or lump) suggest it could have reasonable bioavailability .
Result of Action
Its potential to react at the benzylic position suggests it could induce changes at the molecular and cellular level .
properties
IUPAC Name |
1-amino-3-(3-fluorophenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPMEQOQLKUKRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(3-fluorophenyl)propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.